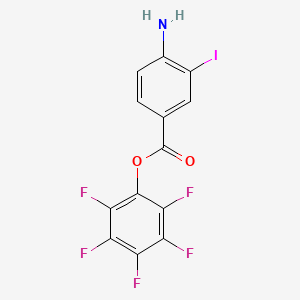

Pentafluorophenyl 4-Amino-3-iodobenzoate

説明

Pentafluorophenyl 4-Amino-3-iodobenzoate is a chemical compound with the molecular formula C13H5F5INO2 and a molecular weight of 429.08 g/mol . It is characterized by the presence of a pentafluorophenyl group, an amino group, and an iodine atom attached to a benzoate structure. This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 4-Amino-3-iodobenzoate typically involves the esterification of 4-amino-3-iodobenzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

化学反応の分析

Types of Reactions

Pentafluorophenyl 4-Amino-3-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

生物活性

Pentafluorophenyl 4-amino-3-iodobenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluation, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pentafluorophenyl group : Enhances lipophilicity and may influence biological interactions.

- Amino group : Potentially involved in hydrogen bonding and interaction with biological targets.

- Iodobenzoate moiety : May affect the compound's reactivity and binding affinity.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Protection of functional groups : Ensuring that reactive sites remain unaltered during the reaction.

- Coupling reactions : Utilizing methods such as Suzuki-Miyaura cross-coupling to attach the pentafluorophenyl group to the iodobenzoate framework.

- Purification : Techniques like chromatography are employed to isolate the desired product.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound in various cancer cell lines. The compound has shown promising results, particularly against T-cell malignancies.

- Inhibitory Concentration (IC50) : The compound exhibited low nanomolar IC50 values against human purine nucleoside phosphorylase (hPNP) and Mycobacterium tuberculosis PNP, indicating potent inhibitory activity .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of PNP : This enzyme is crucial in nucleotide metabolism, and its inhibition can lead to increased levels of toxic metabolites in cancer cells, promoting apoptosis .

Case Study 1: T-cell Malignancies

In a study focusing on T-cell malignancies, this compound was tested against several T-cell lines (e.g., CCRF-CEM, MOLT-4). The results indicated significant cytotoxicity with a CC50 value as low as 9 nM . This selectivity suggests potential for therapeutic application in treating specific types of leukemia and lymphoma.

Case Study 2: Selectivity Profile

Another investigation highlighted the selectivity of this compound for pathogenic enzymes over human enzymes. The selectivity ratio exceeded 60-fold for Mycobacterium tuberculosis PNP compared to hPNP, suggesting that it could be developed as a targeted therapy with reduced side effects .

Research Findings Summary Table

| Property | Value/Description |

|---|---|

| IC50 (hPNP) | 19 nM |

| IC50 (Mt PNP) | 4 nM |

| CC50 (T-cell lines) | 9 nM |

| Selectivity Ratio | >60-fold for Mt PNP over hPNP |

| Mechanism | Inhibition of nucleotide metabolism leading to apoptosis |

科学的研究の応用

Medicinal Chemistry Applications

PFPAIB's potential biological activity positions it as a promising lead compound for drug development. Its structural features allow for interactions with biological systems, which are essential for therapeutic applications.

Case Study: Anticancer Activity

Research indicates that compounds similar to PFPAIB exhibit strong anticancer properties. For instance, studies have shown that fluorinated compounds can enhance the efficacy of drugs targeting cell proliferative disorders such as cancer. The incorporation of fluorine increases metabolic stability and alters the pharmacokinetics of these compounds, making them more effective in treating diseases like acute myeloid leukemia (AML) and glioblastoma (GBM) .

| Compound | Activity | Reference |

|---|---|---|

| PFPAIB | Potential anticancer agent | |

| Similar compounds | IC50 < 5 µM in cancer cell lines |

Material Science Applications

In material science, PFPAIB can be utilized in the development of advanced materials due to its unique electronic properties. The high electronegativity of fluorine atoms can influence the conductivity and stability of materials.

Fluorous Porphyrinoids

Recent studies have highlighted the application of fluorinated compounds like PFPAIB in creating functional materials for sensors, photonic devices, and biomedical imaging. The incorporation of fluorinated groups enhances the performance characteristics of these materials due to improved stability and reactivity .

Analytical Chemistry

PFPAIB is also relevant in analytical chemistry, where it can serve as a reagent or standard in various chemical analyses. Its unique spectral properties allow for enhanced detection methods in complex mixtures.

Example Applications:

- NMR Spectroscopy : The presence of fluorine enhances the resolution of NMR signals, making it useful for structural elucidation.

- Chromatography : PFPAIB can improve separation efficiency in chromatographic techniques due to its distinct chemical behavior.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-amino-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5INO2/c14-7-8(15)10(17)12(11(18)9(7)16)22-13(21)4-1-2-6(20)5(19)3-4/h1-3H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXVFWDCWMOEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。